(5Z)-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a phenyl group, and a diazinane trione moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is functionalized with a 2-(4-methylphenoxy)ethyl group through a series of substitution reactions. The final step involves the condensation of the indole derivative with a diazinane trione precursor under specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a phenethylamine structure but lacks the indole and diazinane trione moieties.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, differing significantly in structure and properties.
Heparinoid: A heparin-like compound with anticoagulant properties, structurally distinct from the target compound.
Uniqueness
(5Z)-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of an indole ring, a phenyl group, and a diazinane trione moiety
Properties
Molecular Formula |
C28H23N3O4 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(5Z)-5-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H23N3O4/c1-19-11-13-22(14-12-19)35-16-15-30-18-20(23-9-5-6-10-25(23)30)17-24-26(32)29-28(34)31(27(24)33)21-7-3-2-4-8-21/h2-14,17-18H,15-16H2,1H3,(H,29,32,34)/b24-17- |
InChI Key |
UAHAJYGCUCYWAZ-ULJHMMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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